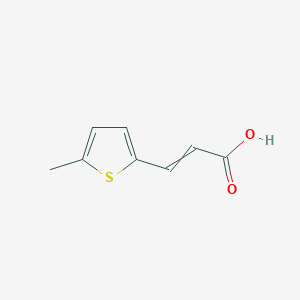![molecular formula C32H18Br8N2O4 B8051828 10,11,14,15,21,22,25,26-octabromo-7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8051828.png)
10,11,14,15,21,22,25,26-octabromo-7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,49,10-bisdicarbimide: is a complex organic compound belonging to the family of perylene derivatives. These compounds are known for their robust chemical properties, including high thermal stability, strong absorption, and emission in the visible region. The octabromination of the perylene core enhances its electron-withdrawing capabilities, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide typically involves the bromination of perylene derivatives followed by the introduction of dibutyl groups. The process begins with the bromination of perylene-3,4,9,10-tetracarboxylic acid derivatives using bromine or other brominating agents under controlled conditions. The resulting octabrominated intermediate is then reacted with dibutylamine in the presence of a suitable catalyst to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perylene quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially de-brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Perylene quinones.
Reduction: Partially de-brominated perylene derivatives.
Substitution: Perylene derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other perylene derivatives with unique optical and electronic properties.
Biology: Investigated for its potential use in biological imaging due to its strong fluorescence.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide involves its interaction with molecular targets through its electron-withdrawing bromine atoms and dibutyl groups. These interactions can lead to changes in the electronic properties of the target molecules, affecting their behavior in various chemical and biological processes. The compound’s strong fluorescence also makes it useful in imaging applications, where it can be excited by light to emit visible fluorescence, aiding in the visualization of biological structures .
Comparación Con Compuestos Similares
Perylene-3,4,9,10-tetracarboxylic acid derivatives: Known for their strong absorption and emission properties.
Perylene bisimides: Widely used in organic electronics and photovoltaics.
Perylene quinones: Formed through the oxidation of perylene derivatives and used in various chemical applications.
Uniqueness: N,N’-Dibutyl-1,2,5,6,7,8,11,12-octabromoperylene-3,4:9,10-bisdicarbimide stands out due to its high degree of bromination, which enhances its electron-withdrawing capabilities and makes it particularly useful in applications requiring strong electron acceptors. Its dibutyl groups also contribute to its solubility and processability in various solvents, making it more versatile than other perylene derivatives .
Propiedades
IUPAC Name |
10,11,14,15,21,22,25,26-octabromo-7,18-dibutyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18Br8N2O4/c1-3-5-7-41-29(43)17-11-9-13(21(33)25(17)37)15-10-12-19(27(39)23(15)35)31(45)42(8-6-4-2)32(46)20(12)28(40)24(36)16(10)14(9)22(34)26(38)18(11)30(41)44/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYOGGJDMXHMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Br)Br)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Br)Br)Br)Br)CCCC)C(=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18Br8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1133.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B8051780.png)

![4-[(methoxyimino)methyl]benzoic acid](/img/structure/B8051790.png)

![N-[2-(1-methylimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B8051798.png)
![3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B8051803.png)

![2-chloro-N-(2-{5-[(2-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B8051811.png)




